Product packaging for 1,7-Dioxaspiro[5.5]undec-3-ene(Cat. No.:CAS No. 147274-32-6)

1,7-Dioxaspiro[5.5]undec-3-ene

Cat. No.: B12552907
CAS No.: 147274-32-6
M. Wt: 154.21 g/mol
InChI Key: WPXSZYFCILXAAQ-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[5.5]undec-3-ene is a versatile chemical scaffold of significant interest in synthetic and natural product chemistry. This unsaturated spiroketal serves as a key synthetic intermediate for constructing complex molecular architectures. The 1,7-dioxaspiro[5.5]undecane skeleton is a recognized structural motif in a range of biologically active compounds, including microbial metabolites and marine toxins such as dinophysistoxin and okadaic acid . The presence of the double bond in the 3-ene derivative makes it a valuable template for further functionalization, enabling researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies . Spiroketals of this class have also been identified as semiochemicals; for instance, the saturated analog 1,7-dioxaspiro[5.5]undecane (also known as olean) acts as an intraspecific pheromone in certain insect species like the olive fruit fly and the jewel beetle Coraebus undatus . Research into these compounds often involves their encapsulation in biodegradable polymers like poly(L-lactic acid) (PLLA) to develop controlled-release devices for agricultural pest management . The conformational behavior of these spiroketal systems, influenced by stereoelectronic effects like the anomeric effect, is a key area of physicochemical research that can impact their biological interaction and stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B12552907 1,7-Dioxaspiro[5.5]undec-3-ene CAS No. 147274-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147274-32-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,7-dioxaspiro[5.5]undec-3-ene

InChI

InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1,3H,2,4-8H2

InChI Key

WPXSZYFCILXAAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CC=CCO2

Origin of Product

United States

The Prominence of Spiroketal Motifs in Synthesis and Nature

Spiroketals are a class of spiro compounds characterized by two heterocyclic rings sharing a single central carbon atom, with each ring containing an oxygen atom. wikipedia.org These structures are not merely chemical curiosities; they are integral components of numerous natural products, often serving as rigid scaffolds that dictate the three-dimensional arrangement of functional groups. mskcc.org This structural rigidity is crucial for specific interactions with biological targets, making spiroketals a "privileged structure" in medicinal chemistry and drug design. rsc.orgmskcc.org

The significance of spiroketals extends to their role as pharmacophores, the part of a molecule responsible for its biological activity. nih.gov Examples abound in nature, from insect pheromones to potent toxins and antibiotics. wikipedia.orgmst.edu The stereochemistry of the spiroketal moiety can be a critical determinant of a molecule's biological function, as seen in natural products like okadaic acid and tautomycin, where enantiomeric spiroketal motifs lead to different affinities for protein phosphatases. d-nb.info

The synthesis of spiroketals presents a classic challenge in organic chemistry, often requiring stereocontrolled methods to achieve the desired configuration. nih.gov Researchers have developed various strategies, including acid-catalyzed spiroketalization and transition metal-catalyzed reactions, to construct these complex motifs. wikipedia.orgrsc.org The development of new synthetic routes is driven by the need for efficient access to spiroketal libraries for biological screening and the total synthesis of complex natural products. mskcc.orgnih.gov

An In Depth Look at 1,7 Dioxaspiro 5.5 Undec 3 Ene

Conformational Analysis of the Spiro[5.5]undecane Framework

The conformational landscape of the 1,7-dioxaspiro[5.5]undecane system is defined by the arrangement of its two six-membered rings around a central spiro carbon. This framework is not rigid but exists in a dynamic equilibrium between several conformations. unideb.hu

Chair-Chair Conformations and Ring Dynamics

The most stable conformations for the 1,7-dioxaspiro[5.5]undecane skeleton involve both six-membered rings adopting a chair conformation. mst.eduunideb.huresearchgate.net There are three primary chair-chair conformations that can be interconverted through ring flipping. youtube.com For the parent 1,7-dioxaspiro[5.5]undecane, the most stable conformer is one in which both rings are in a chair form and the oxygen atoms are oriented axially with respect to the adjacent ring. mst.edu This arrangement is energetically favored by over 2 kcal/mol compared to other conformers. mst.edu In substituted derivatives, these ring dynamics can lead to an equilibrium between multiple diastereoisomers, which may be observable at low temperatures. unideb.hu

Influence of Anomeric Effects on Conformation

The conformational preference in 1,7-dioxaspiro[5.5]undecanes is profoundly influenced by the anomeric effect, a stereoelectronic phenomenon that favors the axial orientation of an electronegative substituent on a pyranose ring. e-tarjome.comrsc.org In the case of 1,7-dioxaspiro[5.5]undecane, this translates to a stabilizing interaction between the lone pair of one ring's oxygen atom and the antibonding orbital (σ*) of the C-O bond in the other ring. rsc.orgpsu.edu

The most stable conformation, often designated as the gauche-gauche or diaxial conformer, benefits from two such anomeric effects, making it significantly more stable than conformers with one (anti-gauche) or zero (anti-anti) anomeric effects. mdpi.comrsc.org This stabilization overrides the expected steric repulsion that would typically disfavor axial substituents. e-tarjome.com The presence of two anomeric effects makes 1,7-dioxaspiro[5.5]undecane conformationally rigid at room temperature, in contrast to related compounds with only one oxygen atom next to the spiro center. cdnsciencepub.com

Theoretical studies using Density Functional Theory (B3LYP) have quantified the relative stability of these conformers. The energy difference between the most stable conformer (A, with two anomeric effects) and the less stable ones (B, with one, and C, with none) highlights the dominance of this effect. e-tarjome.com

Calculated Gibbs Free Energy Differences (ΔG) for 1,7-Dioxaspiro[5.5]undecane Conformers. e-tarjome.com
Conformational ChangeΔG (kcal/mol)Description
A → B3.74Loss of one anomeric effect
A → C8.17Loss of two anomeric effects

Hydration and Intermolecular Interactions

The interaction of 1,7-dioxaspiro[5.5]undecane (1,7DSU) with water molecules is primarily governed by hydrogen bonding. rsc.org The process of surrounding a solute with solvent molecules is known as solvation, or hydration when water is the solvent. libretexts.org Experimental studies using supersonic-jet Fourier transform microwave spectroscopy, combined with theoretical calculations, have shown that the initial hydration step involves a single water molecule forming an O_wH⋯O hydrogen bond with one of the oxygen atoms of the spiroketal. rsc.org

As more water molecules are added, they tend to aggregate, forming cyclic water clusters that then interact with the 1,7DSU monomer. rsc.org The stability of these hydrated clusters relies on a network of non-covalent interactions, including the primary O_wH⋯O_(1,7DSU) hydrogen bond, as well as interactions between water molecules (O_wH⋯O_w) and weaker C-H⋯O_w hydrogen bonds. rsc.org These intermolecular forces, which include hydrogen bonds and London dispersion forces, are crucial for the solubility and crystal packing of molecules. libretexts.orgmdpi.com

Spectroscopic Methods for Structural and Stereochemical Assignment

The elucidation of the precise three-dimensional structure, including the configuration and conformation of this compound and its derivatives, relies heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is a powerful tool for determining the configuration and conformation of spiroketals in solution. e-tarjome.com Both ¹H and ¹³C NMR provide critical data for structural assignment. nih.govlookchem.com

¹³C NMR: The chemical shifts in ¹³C NMR are highly sensitive to the stereochemical environment. Deslongchamps and co-workers first used ¹³C NMR analysis to determine the configuration and conformation of 1,7-dioxaspiro[5.5]undecanes. e-tarjome.com By comparing the spectra of different spiroketals, assignments can be made for the carbon signals. cdnsciencepub.com Dynamic NMR studies, where spectra are recorded at various temperatures, are particularly insightful. At low temperatures, the rapid interconversion between conformers can be slowed or "frozen," allowing for the observation and characterization of individual diastereoisomers. unideb.hu

¹³C NMR Chemical Shifts (δ) for Spiro[5.5]undecane Systems (ppm). cdnsciencepub.com
CompoundSpiro Carbon (C6)Ring A CarbonsRing B Carbons
1,7-Dioxaspiro[5.5]undecane (2)94.7C2/10: 60.1, C3/9: 18.5, C4/8: 25.1(Same as Ring A)
Spiro[5.5]undecane (3)35.7C2/10: 37.1, C3/9: 22.0, C4/8: 27.0(Same as Ring A)

¹H NMR: The vicinal coupling constants (³JHH) in ¹H NMR spectra are invaluable for determining the dihedral angles between protons and, consequently, the relative stereochemistry. For a derivative of this compound, a small coupling constant for a proton at the C-5 position indicated a pseudoequatorial orientation, which in turn established the substituent's pseudoaxial position. acs.org Similarly, large axial-axial coupling constants (J = 13.3–15.0 Hz) have been used to confirm the syn-arrangement of substituents in related 2,4-dioxaspiro[5.5]undecane derivatives. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

While NMR provides structural information in solution, X-ray crystallography offers unambiguous determination of the solid-state structure, including absolute and relative stereochemistry. ubbcluj.ro This technique has been crucial in confirming the stereochemical assignments made by other methods.

For instance, the structure of (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one was definitively confirmed by X-ray crystallography. researchgate.net In another study, X-ray analysis of epoxy derivatives of this compound provided conclusive evidence for the stereochemistry at the C-3 and C-5 positions, which was essential for understanding the molecule's biological activity. acs.org The crystal structure of a brominated derivative of 1,7-dioxaspiro[5.5]undecane also confirmed its stereochemistry, which was consistent with assignments from ¹H and ¹³C NMR data. lookchem.com These analyses consistently show that the six-membered rings in the spiro[5.5]undecane framework adopt chair conformations in the crystalline state. unideb.huresearchgate.net

Microwave Spectroscopy for Gas-Phase Conformations

Microwave spectroscopy is a powerful technique for the high-resolution determination of molecular structures in the gas phase. By measuring the absorption of microwave radiation, which corresponds to transitions between rotational energy levels, highly precise molecular rotational constants can be obtained. These constants are directly related to the molecule's principal moments of inertia, which in turn depend on its three-dimensional atomic arrangement and mass distribution. This allows for the unambiguous identification of specific conformers present in the gas-phase equilibrium and the precise determination of their geometries.

While direct microwave spectroscopy studies on this compound are not extensively documented in the literature, significant research on its saturated parent compound, 1,7-dioxaspiro[5.5]undecane (1,7-DSU), provides a foundational understanding of the conformational preferences in this spiroketal system. These studies, combining microwave spectroscopy with quantum chemical calculations, offer critical insights into the forces governing the geometry of such molecules.

Research Findings on 1,7-Dioxaspiro[5.5]undecane

The conformational landscape of 1,7-dioxaspiro[5.5]undecane is primarily dictated by the anomeric effect, which favors the axial orientation of the oxygen lone pairs relative to the C-O bonds of the adjacent ring. This stereoelectronic effect stabilizes conformations where both C-O bonds at the spirocenter are axial.

Supersonic-jet Fourier transform microwave spectroscopy has been successfully employed to explore the conformations of the 1,7-DSU monomer. rsc.org The experimental rotational spectra confirmed the presence of the most stable conformer in the gas phase. rsc.org Computational studies using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have corroborated these experimental findings, providing detailed energetic and structural data. e-tarjome.commst.edu

The most stable conformation of 1,7-dioxaspiro[5.5]undecane is one in which both six-membered rings adopt a chair conformation, and the C-O bonds to the spirocyclic carbon are both in an axial orientation (an ax,ax conformation). mst.edu This arrangement is significantly stabilized by the double anomeric effect. Theoretical calculations have quantified the stability of this conformer, showing it to be more stable than other possible conformations by over 2 kcal/mol. mst.edu

The table below summarizes the calculated relative energies for different conformations of 1,7-dioxaspiro[5.5]undecane in the gas phase. The global minimum is the conformer where both rings are in a chair form and both ether oxygens are axially disposed (Conformer 2A in the study by Weldon et al.). mst.edu

Conformer DescriptionComputational MethodRelative Gas-Phase Energy (kcal/mol)Reference
Chair-Chair (ax,ax)MP2/aug-cc-pVQZ0.00 mst.edu
Chair-Chair (ax,eq)B3LYP/6-311+G 3.74 e-tarjome.com
Chair-Chair (eq,eq)B3LYP/6-311+G8.17 e-tarjome.com

Table 1: Calculated Relative Gas-Phase Energies of 1,7-Dioxaspiro[5.5]undecane Conformers. The chair-chair (ax,ax) conformation is the most stable.

The experimental work on the 1,7-DSU monomer and its hydrated clusters further demonstrates the utility of microwave spectroscopy. rsc.org For the monomer, the rotational spectra were assigned, confirming its stable structure. rsc.org When complexed with water molecules, the interactions are dominated by O-H···O hydrogen bonds, showcasing how microwave spectroscopy can also probe intermolecular forces. rsc.org

Implications for this compound

While the other ring can still adopt a chair conformation, the orientation of the C-O bonds at the spirocenter will be affected by the flattened geometry of the unsaturated ring. The strong preference for maximizing the anomeric effect would still be a dominant factor. Therefore, the most stable conformer would likely be one that allows the C-O bond of the saturated chair ring to remain axial, while the C-O bond of the half-chair ring adopts a pseudo-axial orientation to the extent possible, to gain some anomeric stabilization.

The precise geometry and relative energies of the possible conformers of this compound would require dedicated microwave spectroscopy experiments and high-level computational analysis, similar to the studies performed on its saturated analog.

Synthetic Methodologies for 1,7 Dioxaspiro 5.5 Undec 3 Ene and Analogues

Retrosynthetic Strategies for Dioxaspiro[5.5]undecene Scaffolds

Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available, or easily synthesized precursors. A prominent strategy for the deconstruction of the 1,7-dioxaspiro[5.5]undec-3-ene system, as exemplified in the synthesis of the C3-C14 domain of Okadaic Acid, involves key disconnections that simplify the spiroketal core.

A logical retrosynthetic approach begins with the simplification of the spiroketal linkage. rsc.org The this compound core can be retrosynthetically disconnected via an intramolecular ketalization, revealing a precursor δ,δ'-dihydroxy enone. rsc.org This open-chain precursor contains all the necessary carbon atoms and functional groups poised for the crucial ring-forming step.

Further disconnection of this enone intermediate can be achieved through a conjugate addition of an organocuprate to a ynone. wikipedia.org This ynone, in turn, can be envisioned as arising from the addition of an acetylide to a suitable lactone. rsc.org This strategic breakdown simplifies the complex spiroketal into more manageable and synthetically accessible fragments: a substituted valerolactone and an alkyne. rsc.org This retrosynthetic pathway is particularly advantageous as it allows for a convergent and flexible synthesis, enabling the introduction of various substituents on the spiroketal framework. wikipedia.org

Cyclization Reactions in Spiroketal Synthesis

The formation of the spiroketal ring is the cornerstone of any synthetic route towards this compound. Cyclization reactions, driven by the formation of the thermodynamically stable spiroketal moiety, are the most common methods to achieve this transformation.

Acid-Catalyzed Spiro-Cyclization Approaches

Acid-catalyzed spiro-cyclization is a widely employed method for the formation of spiroketals from their corresponding dihydroxy ketone or enone precursors. In the context of the synthesis of the C3-C14 fragment of Okadaic Acid, a latent δ,δ'-dihydroxy enone is treated with an acid catalyst to induce spiroketalization. rsc.org

The reaction proceeds through the protonation of the carbonyl group, which enhances its electrophilicity. The proximate hydroxyl groups then act as nucleophiles, attacking the activated carbonyl or its enol ether equivalent in a sequential manner to form the two heterocyclic rings of the spiroketal. The formation of the thermodynamically favored spiroketal isomer is often observed under these equilibrating acidic conditions. The choice of acid catalyst and reaction conditions can be crucial for the efficiency and stereoselectivity of the cyclization.

Intramolecular Ketalization Pathways

Intramolecular ketalization is the key bond-forming event in the construction of the this compound core. This process involves the cyclization of a precursor molecule containing both the ketone (or a ketone equivalent) and the two hydroxyl functionalities.

In a notable synthesis of a substituted this compound system, an enone precursor was subjected to intramolecular ketalization. wikipedia.org This transformation was achieved by treating the enone, derived from the conjugate addition of a dimethylcuprate to a ynone, under acidic conditions. wikipedia.org The reaction proceeds to furnish the desired spiroketal framework. The efficiency of this spiroketalization was found to be influenced by the nature of substituents on the precursor molecule, highlighting the role of steric and electronic factors in this crucial ring-closing step. wikipedia.org

Lithiation and Organometallic-Mediated Routes

Organometallic reagents, particularly organolithium species, offer powerful tools for the construction of complex carbon skeletons and have found application in the synthesis of spiroketals. These methods often involve the generation of highly reactive nucleophiles that can participate in key bond-forming reactions.

Reactions of 2-Lithiated 2-Benzenesulfonyltetrahydropyrans with Butenolides

While specific examples detailing the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with butenolides for the direct synthesis of this compound are not extensively documented in the reviewed literature, the general principles of this methodology suggest a plausible synthetic route. The generation of a nucleophilic carbanion at the 2-position of a tetrahydropyran (B127337) ring, stabilized by the adjacent sulfonyl group, creates a potent nucleophile.

This lithiated species could then, in principle, undergo a conjugate addition to a suitably substituted butenolide. The resulting enolate could then be trapped, and subsequent chemical manipulations would be required to elaborate the second ring of the spiroketal. This approach offers a convergent strategy for assembling the two main fragments of the spiroketal core.

Lithiation and Silylation Methods for Spirocyclic Product Formation

The use of lithiation and silylation provides a versatile strategy for the synthesis of functionalized cyclic and spirocyclic systems. Silyl groups can serve as protecting groups, activating groups, or as precursors for further transformations.

In the context of spiroketal synthesis, a silyl-protected alcohol can be carried through a synthetic sequence and then deprotected at a late stage to reveal the hydroxyl group necessary for cyclization. Furthermore, silylated intermediates can be used to control the stereochemistry of subsequent reactions. While direct application of a combined lithiation and silylation sequence for the final spirocyclization to form this compound is not prominently featured in the primary literature for this specific target, the individual tactics are fundamental in modern organic synthesis. For instance, lithiation is often used to generate nucleophiles for carbon-carbon bond formation in the construction of the acyclic precursors to spiroketals.

Asymmetric Synthesis of Enantiopure this compound Derivatives

The generation of enantiomerically pure spiroketals is a significant challenge in organic synthesis. The stereochemistry at the anomeric carbon is often influenced by multiple competing factors that determine thermodynamic stability. mskcc.org Consequently, kinetically controlled reactions are frequently required to achieve specific stereoisomers, particularly those that are not the most thermodynamically stable. mskcc.orgnih.gov

Stereoselective Functionalization of Precursors

A primary strategy for asymmetric synthesis involves the stereoselective functionalization of enantiomerically pure precursors. This approach ensures that the desired chirality is installed early in the synthetic sequence and carried through to the final spiroketal product.

One effective method is the kinetic spirocyclization of glycal epoxides. This process can provide stereocontrolled access to either diastereomer at the anomeric carbon, independent of thermodynamic factors. nih.gov For instance, the stereoselective anti-epoxidation of glycal stannanes at low temperatures yields glycal epoxide intermediates. These intermediates can then undergo in-situ cyclization, with the stereochemical outcome (retention or inversion) being controllable by the reaction conditions. nih.gov

Another example is the synthesis of polyfunctional 1,7-dioxaspiro[5.5]undecanes through the stereoselective functionalization of a protected tetrol derived from 2,2'-methylenedifuran. epfl.ch This multi-step process demonstrates how complex spiroketal structures can be accessed from chiral starting materials, with chirality being meticulously controlled at each transformation step.

Table 1: Examples of Stereoselective Functionalization for Spiroketal Synthesis

Precursor Type Key Reaction Stereochemical Control Resulting Spiroketal
Glycal Epoxides Kinetic Spirocyclization Kinetically controlled access to either anomer mskcc.orgnih.gov Aliphatic and Benzannulated Spiroketals nih.gov
Enantiopure Protected Tetrol Multi-step Functionalization Substrate-controlled stereoselectivity epfl.ch Polyfunctional 1,7-dioxaspiro[5.5]undecanes epfl.ch

Asymmetric Oxy-Michael Addition Strategies

Intramolecular oxy-Michael additions are a powerful tool for the stereoselective formation of heterocyclic rings, including the tetrahydropyran rings of spiroketals. In this strategy, a nucleophilic oxygen atom attacks an activated carbon-carbon double bond within the same molecule.

A notable application involves the reaction of chiral ketones, derived from carbohydrates like D-glucose, with ω-hydroxy-α,β-unsaturated carbonyl compounds (enones or enoates). researchgate.net In the presence of a catalytic amount of base, the reactants form a hemiacetal-derived alkoxide. This intermediate then undergoes a stereoselective intramolecular Michael addition to yield cyclic acetals, which are precursors to or analogues of the spiroketal core. researchgate.net The inherent chirality of the starting ketone directs the stereochemical outcome of the cyclization, leading to an enantiomerically enriched product.

Enzymatic Resolution Approaches

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation.

While direct resolution of the final spiroketal is one possibility, a more common approach is the resolution of chiral precursors, such as key alcohol intermediates. nih.gov Lipases are frequently used enzymes for this purpose, often catalyzing stereoselective acetylation in non-aqueous solvents. nih.govresearchgate.net For example, primary alcohols that are precursors to chiral phosphine (B1218219) oxides have been successfully resolved into their respective enantiomers with high enantioselectivity (up to 95%) using a variety of hydrolytic enzymes. nih.gov This strategy provides access to enantiomerically pure building blocks that can then be converted into the desired enantiopure spiroketal target.

Table 2: Comparison of Asymmetric Synthesis Strategies

Strategy Principle Key Advantage Common Reagents/Catalysts
Stereoselective Functionalization Use of chiral precursors to direct stereochemistry epfl.ch High degree of stereocontrol from the outset Chiral pool starting materials, stereoselective reagents nih.gov
Asymmetric Oxy-Michael Addition Intramolecular cyclization directed by a chiral auxiliary or catalyst researchgate.net Creation of multiple stereocenters in one step Chiral ketones, base catalysts researchgate.net

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mix nih.gov | Access to high enantiomeric purity (>99% ee) nih.gov | Lipases, hydrolases nih.govresearchgate.net |

Strategies for Introducing the Unsaturated Moiety

The C3-C4 double bond in this compound is a key structural feature. Its introduction can be achieved through various synthetic transformations, often involving the manipulation of functional groups on a saturated spiroketal or precursor molecule.

Epoxide Isomerization to Allylic Alcohols

The isomerization of epoxides to allylic alcohols is a well-established method for introducing a double bond adjacent to a hydroxyl group. wikipedia.org This transformation can be particularly useful in the synthesis of unsaturated spiroketals.

A powerful example is the gold(I)-catalyzed tandem spiroketalization of epoxyalkynes. This reaction proceeds via a cyclization that is accompanied by the rearrangement of the epoxide into an allylic alcohol, directly forming a functionalized, unsaturated spiroketal. nih.gov This methodology was successfully applied to the total synthesis of (-)-alotaketal A, demonstrating its utility in constructing complex natural products. nih.gov

Base-promoted epoxide isomerization is another common approach. Strong bases, such as lithium amides, can induce a β-elimination process where a proton adjacent to the epoxide is removed, leading to the opening of the epoxide ring and formation of an allylic alcohol. wikipedia.org The stereochemistry of the resulting double bond (trans or cis) can often be controlled by the choice of reagents and the steric environment of the substrate. wikipedia.org

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for the synthesis and functionalization of spiroketals. nih.gov Palladium-catalyzed spiroketalization of alkynediols has been used to synthesize various benzannulated steroid spiroketals. nih.govresearchgate.net While this specific reaction forms an aromatic-fused ring, the underlying principle of palladium-catalyzed intramolecular addition of hydroxyl groups to an acetylene (B1199291) bond is broadly applicable. researchgate.net

Furthermore, palladium catalysts can be employed in cascade reactions to construct complex heterocyclic systems. mdpi.com For instance, a Pd(II)-catalyzed cascade involving C(sp³)–H olefination and annulation of free carboxylic acids with allyl alcohols has been developed. mdpi.com Such strategies could be conceptually adapted to introduce unsaturation into a spiroketal precursor through C-H activation or cross-coupling methodologies, providing a modern and efficient route to the target unsaturated system.

Derivatization during Synthesis (e.g., Alkylation, Acetylation)

The functionalization of the this compound core and its analogues through derivatization during the synthetic process allows for the creation of a diverse range of molecules with potentially unique biological activities. Methodologies have been developed to introduce various substituents, such as alkyl and acetyl groups, onto the spiroketal framework. This is often achieved by utilizing functionalized precursors that are then carried through the synthetic sequence to yield the derivatized spiroketal.

A key strategy for derivatization, particularly for acetylation, involves the synthesis of hydroxylated analogues of 1,7-dioxaspiro[5.5]undecane. For instance, the enantiospecific synthesis of (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane and its (4R)-4-hydroxy isomer has been accomplished starting from D-fructose nih.gov. The presence of a hydroxyl group on the spiroketal ring system provides a reactive handle for subsequent functionalization, such as acetylation, through standard esterification procedures.

The table below summarizes examples of derivatized 1,7-dioxaspiro[5.5]undecane analogues and the synthetic context for their derivatization.

Derivative ClassExample CompoundSynthetic Approach for Derivatization
Hydroxylated (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecaneEnantiospecific synthesis from D-fructose, introducing a hydroxyl group for potential further functionalization such as acetylation. nih.gov
Alkylated 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanesConstruction of the spiroketal from alkyl-substituted precursors derived from homopropargylic alcohols. nih.gov
Substituted Substituted this compound system of okadaic acidIncorporation of various functional groups as part of a multi-step total synthesis. nih.gov

Reactivity and Chemical Transformations of the 1,7 Dioxaspiro 5.5 Undec 3 Ene System

Ring-Opening Reactions

The stability of the spiroketal unit in 1,7-dioxaspiro[5.5]undec-3-ene is significant, yet it can be induced to undergo ring-opening reactions under specific conditions. The presence of the double bond can influence the regioselectivity of such reactions. Typically, acid-catalyzed hydrolysis can lead to the formation of a dihydroxy ketone intermediate. The equilibrium between the spiroketal and the open-chain form is a fundamental aspect of spiroketal chemistry and can be exploited in synthetic strategies.

Under acidic conditions, protonation of one of the ether oxygens facilitates the cleavage of a carbon-oxygen bond, leading to a stabilized oxocarbenium ion. The regioselectivity of this opening can be influenced by the substitution pattern on the rings and the nature of the attacking nucleophile. While specific studies on the this compound parent system are not extensively detailed in the literature, analogous transformations in more complex molecules containing this core suggest that the reaction proceeds to relieve ring strain and is governed by electronic and steric factors.

Transformations of the Unsaturated Site

The carbon-carbon double bond in the this compound system is a prime site for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of stereocenters.

Epoxidation Reactions and Stereoselectivity

The epoxidation of the double bond in this compound and its derivatives has been a subject of interest, particularly in the context of natural product synthesis. The stereochemical outcome of this reaction is of paramount importance. The facial selectivity of the epoxidation is influenced by the stereochemistry of the spiroketal center and any existing substituents on the rings. The approach of the oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can be directed by steric hindrance or by coordinating effects with nearby functional groups.

For instance, in substituted this compound systems, the presence of axial or equatorial substituents can direct the epoxidation to the more accessible face of the double bond. The resulting epoxide is a versatile intermediate that can undergo further nucleophilic ring-opening reactions to introduce a variety of functionalities with defined stereochemistry.

Allylic Oxidation Studies

Allylic oxidation of the this compound system provides a pathway to introduce a carbonyl or hydroxyl group at a position adjacent to the double bond. Reagents such as selenium dioxide (SeO2) or chromium-based oxidants are commonly employed for such transformations. The regioselectivity of the oxidation is a key consideration, as there are two potential allylic positions that can be oxidized.

Studies on related unsaturated spiroketal systems have shown that the regioselectivity and stereoselectivity of allylic oxidation are dependent on the substrate's conformation and the specific reagent used. The introduction of an allylic hydroxyl or carbonyl group can serve as a handle for further functionalization and elaboration of the molecular framework.

Stereoselective Modifications and Functionalization

The rigid, chair-like conformations of the six-membered rings in the 1,7-dioxaspiro[5.5]undecane framework, which is related to the unsaturated system, play a crucial role in directing stereoselective reactions. The anomeric effect, which stabilizes the axial orientation of the ether oxygen's lone pair, significantly influences the conformational preferences and, consequently, the reactivity.

Functionalization of the this compound system can be achieved through various stereoselective reactions. For example, dihydroxylation of the double bond using reagents like osmium tetroxide or through the Woodward-Prevost reaction can lead to the formation of diols with specific stereochemistries. A study on the Woodward-Prevost reaction of 1,7-dioxaspiro[5.5]undec-4-enes, a closely related isomer, has provided insights into the dihydroxylation of such systems. This reaction involves the addition of iodine and silver acetate in the presence of water to yield a syn-diol, or in anhydrous conditions to yield an anti-diol. The stereochemical outcome is dictated by the formation of a cyclic iodonium ion intermediate and the subsequent nucleophilic attack.

The stereocontrolled synthesis of spiroketals often relies on kinetically controlled cyclization reactions to access specific anomers that may not be the thermodynamically most stable products. This highlights the importance of reaction conditions in dictating the stereochemical outcome of modifications to the spiroketal core.

Reactions with Organometallic Reagents

The reaction of this compound and its derivatives with organometallic reagents can lead to a variety of outcomes, including conjugate addition to the α,β-unsaturated system or reaction at other electrophilic sites if present.

In the synthesis of fragments of the natural product okadaic acid, which contains a substituted this compound core, the conjugate addition of organocuprates, such as lithium dimethylcuprate, to a related enone precursor is a key step. This reaction proceeds via a 1,4-addition mechanism to introduce an alkyl group at the β-position of the enone system, which then allows for the subsequent intramolecular spiroketalization to form the desired spiroketal ring system.

While direct reactions of organometallic reagents with the unsubstituted this compound are not extensively documented, the principles of their reactivity with α,β-unsaturated ethers and spiroketals suggest that both 1,2- and 1,4-addition pathways could be possible depending on the nature of the organometallic reagent and the substrate. Hard organometallics like organolithium reagents might favor 1,2-addition to any carbonyl functionalities, while softer organocuprates would favor 1,4-conjugate addition to the enone system.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of spiroketal systems. Such studies focus on the molecule's electronic structure to determine its geometry, energy, and other properties.

Density Functional Theory (DFT) has been employed to investigate the thermodynamics of intermediates involved in the formation of substituted 1,7-dioxaspiro[5.5]undec-3-ene systems. nih.gov Specifically, DFT calculations have been used to determine the Gibbs free energies of different conformations of oxocarbenium ions, which are key intermediates in spiroketalization cascades. nih.gov For instance, thermochemistry calculations have been performed at the CPCM ωB97X-V/def2-TZVPP//CPCM B3LYP-D3BJ/def2-TZVP(-f) level of theory to understand the equilibrium populations of these reactive species. nih.gov

While MP2 theory is a common high-level ab initio method used for calculating the energetics of related saturated spiroketals, specific applications of MP2 calculations for this compound itself were not detailed in the surveyed literature.

Computational studies have been crucial in elucidating the conformational preferences of intermediates leading to the spiroketal core. In the context of a Lewis base-catalyzed spiroketalization, the stability of various conformations of a key oxocarbenium ion intermediate dictates the reaction's stereochemical outcome. nih.gov

DFT calculations revealed that a half-chair conformation of the oxocarbenium ion with substituents in equatorial positions is energetically favored over a conformation where the substituents are in axial positions. nih.gov The structure with a double equatorial orientation was found to be more stable by 2.88 kcal/mol. nih.gov This energy difference is significant in determining the dominant reaction pathway and the stereochemistry of the final product.

Intermediate ConformerSubstituent OrientationRelative Gibbs Free Energy (kcal/mol)
3-oxeqDouble Equatorial0.00 (Reference)
3-oxaxDouble Axial+2.88

Data sourced from DFT thermochemistry calculations on oxocarbenium ion intermediates in a spiroketalization cascade. nih.gov

Solvent plays a critical role in chemical reactions, and its effects can be modeled computationally. In the study of the oxocarbenium ion intermediates related to this compound, an implicit solvent model, the Conductor-like Polarizable Continuum Model (CPCM), was used with ethanol (B145695) as the solvent. nih.gov This approach accounts for the bulk electrostatic effects of the solvent on the relative energies of the conformers. However, detailed computational studies focusing specifically on the influence of a range of different explicit solvents on the conformational preferences of this compound were not found in the reviewed literature.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure and stability of molecules. While these interactions are fundamental to the conformational behavior of all molecules, including spiroketals, a specific computational analysis of the non-covalent interactions within the this compound structure was not available in the cited sources.

Mechanistic Insights from Computational Modeling

Computational modeling provides significant insights into reaction mechanisms that are often difficult to probe experimentally. For the formation of substituted this compound systems, a stereochemical model has been proposed based on the computational results for the diastereoselectivity of additions to cyclic oxocarbenium ions. nih.gov

This model suggests that the oxocarbenium ion intermediate can adopt different half-chair conformations. The favored conformer, with equatorial substituents, can be attacked from two different faces. nih.gov One pathway proceeds through a chair-like transition state, while the other proceeds through a higher-energy twist-boat transition state. nih.gov This modeling helps to explain the formation of the major product diastereomer, which benefits from stabilizing double anomeric effects. nih.gov

Occurrence and Biosynthetic Context in Natural Products Research

Identification of 1,7-Dioxaspiro[5.5]undec-3-ene as a Natural Product Fragment

The spiroketal moiety, characterized by a central quaternary carbon connected to two oxygen atoms that are part of separate heterocyclic rings, is recognized as a privileged structural fragment in natural product chemistry and drug discovery. This scaffold is a hallmark of many biologically active molecules, where it often plays a crucial role in defining the compound's three-dimensional shape and its interaction with biological targets.

In the context of fragment-based drug discovery, natural products are often deconstructed into smaller, less complex fragments that retain key structural features and biological relevance. The 1,7-dioxaspiro[5.5]undecane skeleton represents such a core fragment, appearing in compounds derived from diverse biosynthetic origins, including polyketides and terpenes. While scientific literature extensively documents the importance of the saturated spiroketal system, specific identification of this compound as a standalone natural product fragment is not well-established. Its significance lies more in being a representative of the broader class of spiroketal structures that are integral components of larger, more complex natural molecules.

Role as a Substructure in Complex Macrolides (e.g., Okadaic Acid)

The 1,7-dioxaspiro[5.5]undecane system is a key structural component in a number of complex polyketide macrolides, most notably Okadaic Acid and its derivatives, the dinophysistoxins. wikipedia.org These marine toxins are produced by dinoflagellates and are known to accumulate in shellfish, causing diarrhetic shellfish poisoning. mdpi.com

Okadaic acid's intricate structure features multiple fused ether rings and two spiroketal domains. wikipedia.orgnih.gov One of these is a substituted 1,7-dioxaspiro[5.5]undecane system that forms the "head region" of the molecule from C3 to C12. nih.gov This spiroketal portion of the molecule is critical for its biological activity, which is the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). mdpi.commedchemexpress.com The precise stereochemistry and conformation of the spiroketal moiety are essential for high-affinity binding within a bimetallic groove of the target phosphatases. nih.gov The presence of this spiroketal substructure highlights its importance in mediating the potent and specific biological effects of complex natural toxins.

Table 1: Occurrence of the 1,7-Dioxaspiro[5.5]undecane Moiety in Natural Products

Natural Product ClassExample CompoundOrganism SourceRole/Significance of Spiroketal
Macrolide Toxins Okadaic AcidDinoflagellates (e.g., Prorocentrum, Dinophysis)Essential for binding to and inhibiting protein phosphatases PP1 and PP2A. mdpi.comnih.gov
Insect Pheromones 1,7-Dioxaspiro[5.5]undecaneOlive Fruit Fly (Bactrocera oleae)Principal component of the female-produced sex pheromone. acs.orgepa.gov

Pheromone Components in Insect Chemical Ecology (e.g., Olive Fruit Fly)

In the field of insect chemical ecology, the saturated analogue, 1,7-dioxaspiro[5.5]undecane , is a well-documented and critical semiochemical. It is the principal component of the female-produced sex pheromone of the olive fruit fly (Bactrocera oleae, formerly Dacus oleae), a major agricultural pest in olive-growing regions. acs.orgmdpi.com This compound, often referred to by the trivial name olean, plays a vital role in attracting males for mating. epa.gov

First identified in the early 1980s, synthetic 1,7-dioxaspiro[5.5]undecane is now widely used in pest management strategies. epa.govmdpi.com It serves as a potent lure in traps for monitoring olive fly populations and in mass-trapping systems for population control. senasica.gob.mx The natural pheromone is a racemic mixture, and both enantiomers have been synthesized and studied. acs.orgthieme-connect.com The high specificity of this spiroketal pheromone makes it an environmentally friendly tool for integrated pest management, minimizing the need for broad-spectrum insecticides. epa.gov

Proposed Biosynthetic Pathways of Spiroketals

The biosynthesis of spiroketals is a fascinating area of study, with pathways that often involve complex enzymatic control to achieve the final, stereochemically defined structure. The core of most spiroketals, including the 1,7-dioxaspiro[5.5]undecane system, is typically derived from polyketide or fatty acid precursors. nih.govnih.gov

The generally accepted biosynthetic mechanism involves the following key steps:

Assembly of a Linear Precursor: Polyketide synthases (PKSs) or fatty acid synthases (FASs) construct a linear carbon chain with precisely positioned hydroxyl and keto groups. nih.govwikipedia.org

Cyclization: The linear precursor, a dihydroxy-ketone, undergoes two sequential intramolecular cyclizations to form the spiroketal. This process can occur spontaneously under acidic conditions or, more commonly in biological systems, is catalyzed by specific enzymes known as spirocyclases. These enzymes control the reaction to yield a single, specific stereoisomer. nih.gov

In the specific case of the olive fruit fly pheromone, 1,7-dioxaspiro[5.5]undecane, labeling studies have provided significant insights. Research has shown that dietary precursors such as malonate, succinate, and glutamate (B1630785) are incorporated into the pheromone structure. tandfonline.com Crucially, experiments using isotopically labeled oxygen ([¹⁸O₂]) demonstrated that both oxygen atoms of the spiroketal are derived from atmospheric dioxygen, not from water. This finding strongly implicates the action of monooxygenase enzymes in the formation of the nine-carbon precursor, revealing a complex oxidative pathway leading to the final pheromone molecule. acs.orgnih.gov

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks

The inherent chirality of substituted 1,7-dioxaspiro[5.5]undec-3-ene derivatives makes them attractive chiral synthons for asymmetric synthesis. While direct applications of the unsaturated parent compound are less documented, the principles are well-demonstrated through the use of its saturated and functionalized analogues, which are often derived from the chiral pool.

A notable example is the enantiospecific synthesis of hydroxylated derivatives of 1,7-dioxaspiro[5.5]undecane, which serve as key intermediates in the synthesis of insect pheromones. For instance, (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane and its (4R)-4-hydroxy isomer have been synthesized from D-fructose. This transformation leverages the stereochemistry of the starting carbohydrate to control the absolute configuration of the resulting spiroketal. Such syntheses underscore the utility of the dioxaspiro[5.5]undecane framework as a scaffold for introducing stereocenters in a predictable manner. The functional groups on the spiroketal ring, such as hydroxyl groups, can be further manipulated to construct more complex chiral molecules.

The synthesis of these chiral building blocks often involves stereoselective spiroketalization reactions. The stereochemical outcome of these reactions can be controlled through various strategies, including substrate control, where the existing stereocenters in the precursor guide the formation of the new stereocenter at the spirocyclic carbon, and reagent control, where chiral reagents or catalysts are employed to induce asymmetry.

Construction of Complex Natural Product Backbones

The this compound moiety is a key structural feature in a number of biologically active natural products, particularly marine polyether toxins. The convergent and stereocontrolled synthesis of these complex molecules often relies on the efficient construction of this spiroketal core.

A prominent example is the marine natural product okadaic acid, a potent inhibitor of serine/threonine protein phosphatases. The C3-C14 fragment of okadaic acid features a highly substituted this compound system. The synthesis of this fragment has been a significant focus of research. One successful strategy involves the conjugate addition of a dimethylcuprate reagent to a ynone derived from a lactone precursor, followed by an intramolecular ketalization to furnish the spiroketal ring system. nih.gov This approach allows for the controlled installation of the required substituents and stereocenters on the spiroketal core.

Furthermore, a flexible synthesis of the C3-C14 domain of 7-deoxyokadaic acid has been developed, which is amenable to structural diversification. nih.gov This synthesis also utilizes an intramolecular spiroketalization of a precursor containing a latent diol and a ynone. More recent advancements in this area include the use of gold(I)-catalyzed spiroketalization of dihydroxy alkynes, providing a regiocontrolled and efficient method for constructing the spiroketal domains of okadaic acid. nih.gov These synthetic achievements highlight the importance of the this compound scaffold in the total synthesis of complex and biologically significant natural products.

Precursor for Analogue Synthesis in Academic Lead Optimization

While direct examples of this compound being used in a formal academic lead optimization campaign for a specific drug target are not extensively documented, its role as a key fragment in complex natural products with potent biological activities makes it a highly relevant scaffold for such endeavors. The development of flexible and efficient synthetic routes to this spiroketal system in academic laboratories provides a strong foundation for the systematic synthesis of analogues to probe structure-activity relationships (SAR).

The work on the synthesis of the C3-C14 domain of 7-deoxyokadaic acid by Forsyth and coworkers is a case in point. acs.org Their synthetic strategy was intentionally designed to be versatile, allowing for the facile diversification of the structure. acs.org This flexibility is a critical prerequisite for any lead optimization program, as it enables the synthesis of a library of related compounds with targeted modifications. By altering the substituents on the this compound core, researchers can investigate the impact of these changes on the biological activity of the parent natural product. For example, modifications could be made to improve potency, selectivity, or pharmacokinetic properties.

The inherent three-dimensionality of the spiroketal scaffold is a desirable feature in modern drug discovery, as it allows for the presentation of functional groups in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a biological target. The synthesis of analogues based on the this compound core can, therefore, be a powerful tool in academic research aimed at understanding the molecular basis of a natural product's bioactivity and in the initial stages of developing new therapeutic agents.

Chemical Compounds Mentioned

Compound Name
This compound
(3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane
(4R)-4-hydroxy-1,7-dioxaspiro[5.5]undecane
D-fructose
Okadaic acid
7-deoxyokadaic acid

Research Findings on the Synthesis of the C3-C14 Domain of Okadaic Acid Analogues

PrecursorKey ReactionResulting Spiroketal SystemReference
Ynone derived from a substituted valerolactoneConjugate addition of dimethylcuprate followed by intramolecular ketalizationSubstituted this compound nih.gov
Ynone with a latent diolAcid-catalyzed bis-conjugate additionThermodynamically favored spiroketal for 7-deoxyokadaic acid analogues nih.govacs.org
Dihydroxy alkyneGold(I)-catalyzed spiroketalizationRegiocontrolled formation of the spiroketal domain of okadaic acid nih.gov

Future Research Trajectories and Methodological Advancements

Development of Novel Stereoselective Synthetic Pathways

The asymmetric synthesis of spiroketals, including derivatives of 1,7-dioxaspiro[5.5]undec-3-ene, remains a significant challenge, primarily in the stereoselective construction of the spirocyclic core. nih.gov While many natural products exist in their most thermodynamically stable configuration, facilitating ring closure under equilibrium conditions, the demand for specific, less stable stereoisomers necessitates the development of novel, kinetically controlled synthetic pathways. nih.gov Future research will likely focus on creating modular and highly stereoselective methods to access a wider range of spiroketal building blocks. acs.org

Key areas of development include:

Catalytic Asymmetric Synthesis : There is a significant focus on developing new chiral catalysts for the asymmetric synthesis of spiroketals. rsc.org This includes the use of chiral Lewis acids, such as N,N'-dioxide nickel(II) complexes combined with gold(I) catalysis, which have shown high efficiency in cascade reactions to form spiroketals. researchgate.net Ir/Brønsted acid dual-catalysis represents another promising avenue for asymmetric cascade reactions, affording bisbenzannulated spiroketals with high diastereoselectivities and enantioselectivities. rsc.org The design of novel C2-symmetric chiral scaffolds, such as SPIROL, and their corresponding phosphine (B1218219) ligands is also expanding the toolkit for transition-metal catalysis in this area. umich.edunih.gov

Novel Reaction Cascades : The development of asymmetric domino reactions, such as electrophilic halocyclization, is a promising strategy for constructing complex spiroketal lactones with both axial and central chirality from a single catalytic process. acs.org Similarly, asymmetric cascade allylation/spiroketalization reactions using chiral Ir(I) catalysts can furnish structurally unique oxazoline-spiroketals. researchgate.net

Advanced Cyclization Strategies : Key steps in modern asymmetric synthesis include stereoselective Ferrier-type glycosidation, ring-closing metathesis (RCM), and Prins cyclization. acs.orgrsc.org Future work will likely refine these methods and explore new catalytic systems, such as gold-catalyzed spiroketalization, to improve efficiency and stereocontrol. nih.govresearchgate.net

Catalytic System/MethodReaction TypeKey FeaturesReported Efficiency
Chiral N,N'-dioxide-Ni(II) / Au(I) Relay CatalysisAsymmetric Cascade ReactionCombines chiral Lewis acid and achiral π-acid catalysis.Up to 99% yield, 19:1 d.r., >99% ee. researchgate.net
Chiral Ir(I) / Carreira LigandAsymmetric Cascade Allylation/SpiroketalizationCreates structurally novel oxazoline-spiroketals.Up to 86% yield, >20:1 dr, >99% ee. researchgate.net
Ir/Brønsted Acid Dual-CatalysisAsymmetric Cascade ReactionSynthesizes bisbenzannulated spiroketals from isochroman (B46142) ketals. rsc.orgHigh diastereoselectivities and excellent enantioselectivities. rsc.org
SPIROL-based Ligands (Pd, Ir, Rh)Various (Hydroarylation, Allylic Alkylation, Heck, Hydrogenation)Economical, C2-symmetric chiral scaffold. umich.edunih.govUp to 97% ee. umich.edunih.gov
Table 1. Examples of Novel Stereoselective Synthetic Methodologies for Spiroketals.

Advanced Spectroscopic Techniques for Structural Characterization of Complex Derivatives

The unambiguous determination of the structure and stereochemistry of complex spiroketal derivatives is critical. While standard techniques are effective, future research will increasingly rely on a combination of advanced spectroscopic methods and computational modeling to elucidate the fine details of these molecules, especially for novel or unstable compounds.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) and collision-induced dissociation (CID) are powerful tools for characterizing novel spiroketals, such as those found in marine phycotoxins. nih.govnih.gov This mass spectrometry-based approach allows for the identification of elemental composition and the elucidation of fragmentation patterns, which can reveal structural variability, including different ring systems and the presence of various functional groups. nih.govnih.govresearchgate.net A typical mass spectrometry procedure involves ionizing a sample and separating the resulting ions based on their mass-to-charge ratio to generate a mass spectrum. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques are indispensable for determining the configuration and conformation of spiroketals. For instance, the analysis of HMBC spectra can confirm the spiroketal ring system, while NOESY spectra, often combined with molecular modeling, help to determine stereochemistry. beilstein-journals.org

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. researchgate.net This technique has been used to confirm the twist boat conformation and the equatorial positioning of substituents in complex spiro[5.5]undecane systems. researchgate.net Future advancements will focus on crystallizing more complex and less stable derivatives to provide precise structural data that can validate computational models.

TechniqueApplication for Spiroketal DerivativesType of Information Obtained
High-Resolution Mass Spectrometry (HR-MS)Characterization of novel and unknown spirolides. nih.govnih.govElemental composition, pseudo-molecular ions. nih.govresearchgate.net
Collision-Induced Dissociation (CID)Structural elucidation through fragmentation analysis. nih.govresearchgate.netFragmentation patterns, identification of ring systems and functional groups. nih.govnih.gov
Nuclear Magnetic Resonance (NMR)Determination of configuration and conformation in solution. beilstein-journals.orgConnectivity (HMBC), spatial proximity (NOESY), stereochemistry. beilstein-journals.org
X-ray CrystallographyUnambiguous determination of solid-state 3D structure. researchgate.netBond lengths, bond angles, absolute configuration, crystal packing. researchgate.net
Table 2. Advanced Spectroscopic Techniques for Spiroketal Characterization.

In-depth Computational Studies of Reactivity and Selectivity

Computational chemistry is becoming an increasingly vital tool for understanding and predicting the behavior of complex molecules like this compound. Future research will leverage more powerful computational methods to provide deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity, thereby guiding the design of new synthetic strategies.

Density Functional Theory (DFT) : DFT calculations are instrumental in optimizing and verifying molecular structures, with results often showing high consistency with those obtained from X-ray diffraction. researchgate.net This method can be used to study the stability of different conformations and the electronic properties of spiroketal systems, such as the molecular electrostatic potential and frontier molecular orbitals, which reveal information about their reactivity. researchgate.net

Molecular Modeling and Conformational Analysis : The conformational preferences of spiroketals and their hydrated clusters can be explored through theoretical calculations. rsc.org Combining conformational sampling with high-level single-point energy calculations can identify the most stable structures and reveal the non-covalent interactions, such as hydrogen bonds, that govern their stability. rsc.org This is particularly important for understanding interactions in biological systems or solution-phase behavior.

Computational MethodApplication in Spiroketal ResearchKey Insights Provided
Density Functional Theory (DFT)Optimization and verification of crystal structures; analysis of electronic properties. researchgate.netStructural stability, molecular electrostatic potential, frontier molecular orbitals, reactivity. researchgate.net
Molecular Mechanics (e.g., MMFF94)Generation of 3D models and conformational analysis, often with NMR constraints. beilstein-journals.orgPrediction of stable conformations, interpretation of NOESY data. beilstein-journals.org
Ab initio Methods (e.g., MP2)High-accuracy single-point energy calculations for conformational analysis. rsc.orgRelative energies of different conformers and hydrated clusters. rsc.org
Table 3. Computational Methods for Studying Spiroketal Reactivity and Selectivity.

Exploration of New Biosynthetic Routes and Enzyme Characterization

Nature provides elegant and highly efficient routes to complex spiroketals, often relying on enzymatic redox tailoring steps. researchgate.netnih.gov The elucidation of these biosynthetic pathways not only provides fundamental biological insights but also opens avenues for chemoenzymatic production and bioengineering of novel bioactive compounds. researchgate.netnih.gov

Future research will concentrate on:

Discovery of Novel Enzymes : The biosynthesis of spiroketals in natural products like the rubromycin family involves complex, flavoenzyme-driven oxidative rearrangements that are distinct from traditional synthetic strategies. researchgate.netnih.gov Research has identified key flavoprotein monooxygenases and oxidases that catalyze the distortion of a polycyclic precursor to form the spiroketal core. researchgate.netnih.govnih.gov Further investigation into microbial genomes will likely uncover new types of "spiroketal synthases" with unique mechanisms. nih.gov

Enzyme Characterization : Detailed structural and mechanistic studies of enzymes like OlmO and OssO, novel spiroacetal cyclases involved in oligomycin (B223565) and ossamycin (B1233878) biosynthesis, are crucial. chemrxiv.orgnih.govchemrxiv.org Crystal structures of these enzymes have revealed unusual β-barrel folds and identified key catalytic residues, supporting a role for general acid/base catalysis in spiroketal formation. chemrxiv.orgnih.govchemrxiv.org Understanding how these enzymes control redox states and steer bond cleavage will be a major focus. nih.gov

Chemoenzymatic Synthesis : A deeper understanding of these enzymatic reactions sets the stage for their application in chemoenzymatic synthesis. researchgate.net Reconstituting key enzymatic steps in vitro can unravel the intricate reaction mechanisms and allow for the controlled production of complex spiroketal-containing polyketides. researchgate.netnih.gov

Enzyme/Enzyme ClassFunction in Spiroketal BiosynthesisExample Natural Product Family
Flavoprotein MonooxygenasesCatalyze oxidative rearrangement of polycyclic precursors. researchgate.netnih.govRubromycins researchgate.netnih.gov
Flavoprotein OxidaseParticipates in the complex redox tailoring steps. researchgate.netnih.govRubromycins researchgate.net
Spiroacetal Cyclases (e.g., OlmO, OssO)Catalyze the stereospecific formation of the spiroketal ring. chemrxiv.orgnih.govchemrxiv.orgOligomycins, Ossamycins chemrxiv.orgnih.govchemrxiv.org
Table 4. Key Enzymes in the Biosynthesis of Spiroketals.

Integration of Flow Chemistry and Automation in Synthesis

To accelerate the discovery and development of molecules based on the this compound scaffold, modern synthetic methodologies like flow chemistry and high-throughput automation are essential. These technologies offer significant advantages over traditional batch processing in terms of efficiency, safety, and scalability.

Flow Chemistry : Continuous-flow reactors provide precise control over reaction parameters, which is particularly useful for chemistries that are difficult to manage in batch, such as those involving hazardous reagents or extreme conditions. spirochem.comtue.nl This technology has been successfully applied to the synthesis of complex natural products, including spirocyclic polyketides, demonstrating its power to accelerate multi-step syntheses. nih.govresearchgate.net The modular nature of flow systems allows for easy scalability and the integration of in-line analysis and purification, further streamlining the synthetic process. spirochem.com

High-Throughput Experimentation (HTE) : HTE, or parallel synthesis, enables the rapid generation and screening of large and diverse compound libraries, which is crucial for identifying new derivatives with desired properties. spirochem.comyoutube.com By using multi-well plates, a vast array of reaction conditions can be tested simultaneously, making reaction optimization significantly more efficient while minimizing the use of valuable materials. youtube.com This approach is a powerful tool for discovering novel reaction methodologies and for synthesizing libraries for biological screening. spirochem.comyoutube.comnih.govnih.gov

MethodologyKey AdvantagesApplication to Spiroketal Synthesis
Flow ChemistryPrecise control of reaction parameters, improved safety, scalability, integration of analysis/purification. spirochem.comtue.nlAcceleration of complex multi-step syntheses of spirocyclic natural products. nih.govresearchgate.net
High-Throughput Experimentation (HTE)Rapid reaction optimization, discovery of new reactions, synthesis of large compound libraries. spirochem.comyoutube.comEfficient screening of catalysts and conditions for stereoselective spiroketalization; generation of derivative libraries for bioactivity screening. spirochem.comnih.gov
Automation (e.g., Acoustic Dispensing)Miniaturization (nanomole scale), reduced waste, on-the-fly synthesis and screening. nih.govAutomated synthesis of spiroketal libraries in 1536-well format for direct biological screening. nih.gov
Table 5. Advantages of Flow Chemistry and Automation in Synthesis.

Compound Index

Compound Name
This compound
β-rubromycin
Griseorhodin A
Oligomycins
Ossamycin
Okadaic Acid
Table 6. List of Chemical Compounds Mentioned in the Article.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.